![molecular formula C11H11IO2 B14296850 5-[2-(Iodomethyl)phenyl]oxolan-2-one CAS No. 112471-36-0](/img/structure/B14296850.png)
5-[2-(Iodomethyl)phenyl]oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(Iodomethyl)phenyl]oxolan-2-one is an organic compound that belongs to the class of lactones. Lactones are cyclic esters that are commonly found in nature and are known for their diverse chemical reactivity. This compound is characterized by the presence of an iodomethyl group attached to a phenyl ring, which is further connected to an oxolan-2-one ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Iodomethyl)phenyl]oxolan-2-one typically involves the iodolactonization of 4-pentenoic acid. The reaction is carried out in the presence of iodine and acetonitrile as the solvent. The mechanism involves the formation of a cyclic iodonium intermediate, which is then attacked by the carboxylate group to form the lactone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration of reagents to achieve higher yields and purity.
化学反応の分析
Types of Reactions
5-[2-(Iodomethyl)phenyl]oxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
5-[2-(Iodomethyl)phenyl]oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-[2-(Iodomethyl)phenyl]oxolan-2-one involves the formation of a cyclic iodonium intermediate during its synthesis. This intermediate is highly electrophilic and can be attacked by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
Butyrolactone: A simpler lactone with a similar ring structure but without the iodomethyl and phenyl groups.
Gamma-Butyrolactone (GBL): Another lactone with a similar ring structure, commonly used as a solvent and reagent in organic synthesis.
Uniqueness
5-[2-(Iodomethyl)phenyl]oxolan-2-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
特性
CAS番号 |
112471-36-0 |
|---|---|
分子式 |
C11H11IO2 |
分子量 |
302.11 g/mol |
IUPAC名 |
5-[2-(iodomethyl)phenyl]oxolan-2-one |
InChI |
InChI=1S/C11H11IO2/c12-7-8-3-1-2-4-9(8)10-5-6-11(13)14-10/h1-4,10H,5-7H2 |
InChIキー |
MXMWWWMGZGDVSG-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)OC1C2=CC=CC=C2CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)

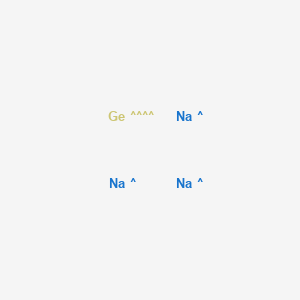
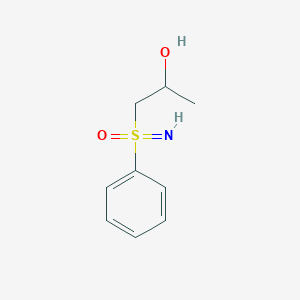
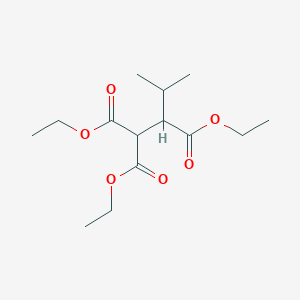
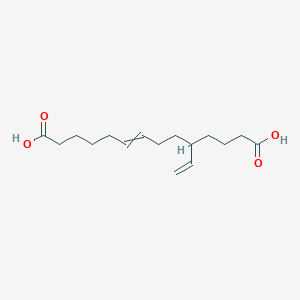
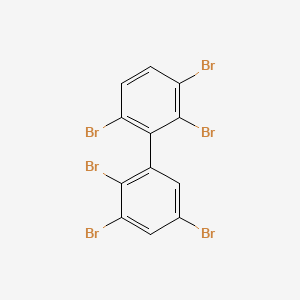
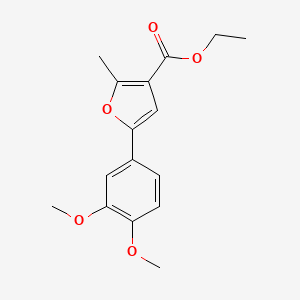
![10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14296843.png)
![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
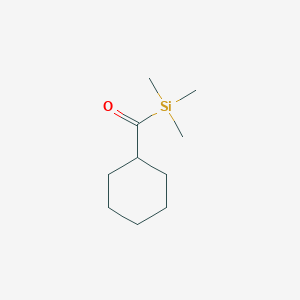
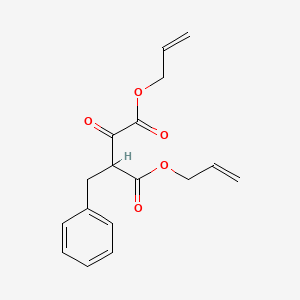
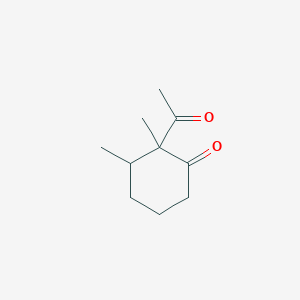
![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
